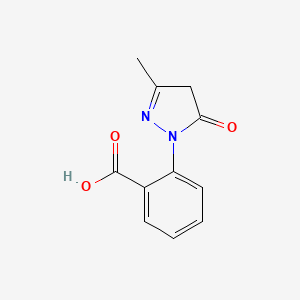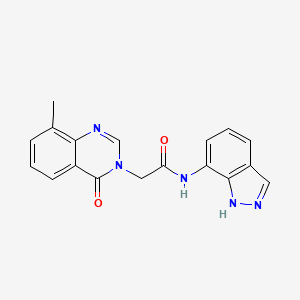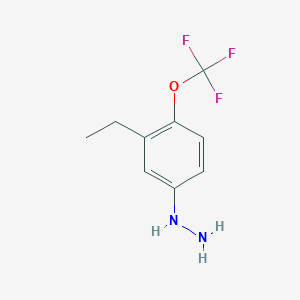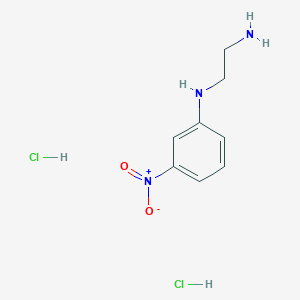
3-Methyl-1H-pyrazole-5-carbaldehyde hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride is an organic compound with the molecular formula C5H6N2O·HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-1H-pyrazole-5-carbaldehyde involves the reaction of pyrazole with formaldehyde. The reaction typically occurs under acidic conditions, such as using hydrochloric acid as a catalyst. The process involves the formation of an intermediate, which then undergoes further reactions to yield the desired product .
Industrial Production Methods
Industrial production of 3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: 3-Methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-Methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Industry: It is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 1-Methyl-1H-pyrazole-5-carboxaldehyde
Uniqueness
3-Methyl-1H-pyrazole-5-carbaldehyde hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its aldehyde group makes it a versatile intermediate for further chemical modifications, and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C5H7ClN2O |
|---|---|
Peso molecular |
146.57 g/mol |
Nombre IUPAC |
5-methyl-1H-pyrazole-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4-2-5(3-8)7-6-4;/h2-3H,1H3,(H,6,7);1H |
Clave InChI |
POYYMFUJBUGXKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14037183.png)

![8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl](/img/structure/B14037198.png)
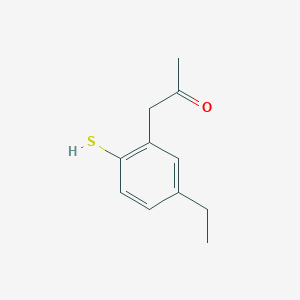
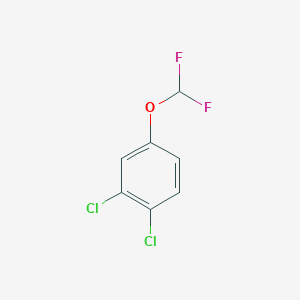

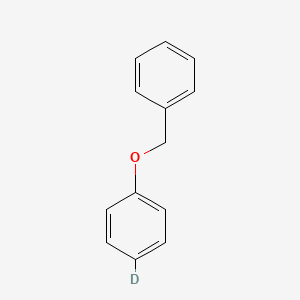
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
